

A Deep Dive into PTPN11 (SHP2): The Target of JAB-3068

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

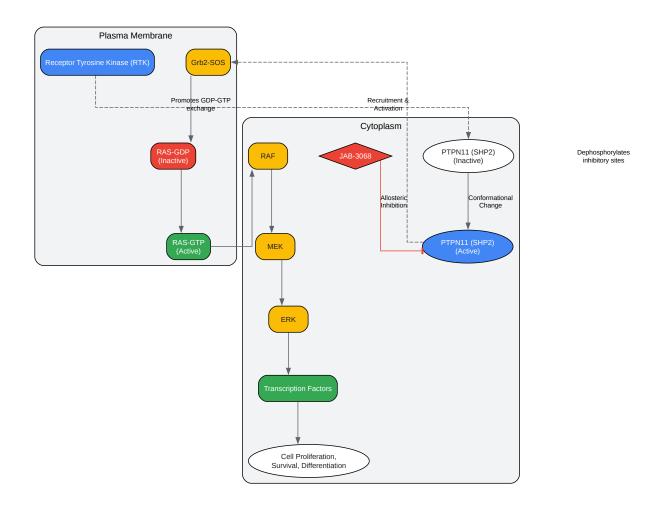
Protein Tyrosine Phosphatase Non-receptor Type 11 (PTPN11), commonly known as SHP2, is a ubiquitously expressed protein tyrosine phosphatase (PTP) that plays a critical role in various cellular processes.[1][2] It is a key signaling node, particularly within the RAS/Mitogen-Activated Protein Kinase (MAPK) pathway, which governs cell proliferation, differentiation, survival, and migration.[1][3] Due to its significant role in cellular signaling, dysregulation of SHP2 has been implicated in the pathogenesis of several human diseases, including developmental disorders and various cancers, making it an attractive target for therapeutic intervention.[1][4] This technical guide provides a comprehensive overview of the function of PTPN11, its role as an oncogene, and its targeting by the small molecule inhibitor JAB-3068.

The Structure and Function of PTPN11 (SHP2)

SHP2 is a 593-amino acid protein composed of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[1] In its inactive state, the N-SH2 domain binds to the PTP domain, sterically blocking the active site and thus autoinhibiting its phosphatase activity.[1]

Activation of SHP2 occurs upon the binding of its SH2 domains to phosphorylated tyrosine residues on upstream signaling partners, such as receptor tyrosine kinases (RTKs) or adaptor

proteins like Gab1/2 and IRS1.[2][5] This binding event induces a conformational change that releases the autoinhibition, allowing the PTP domain to dephosphorylate its substrates.[1]


PTPN11 in the RAS/MAPK Signaling Pathway

Contrary to the typical function of phosphatases in signal attenuation, SHP2 predominantly acts as a positive regulator of the RAS/MAPK signaling cascade.[1][6] Its role is multifaceted and includes:

- Dephosphorylation of Negative Regulators: SHP2 can dephosphorylate specific tyrosine
 residues on proteins that negatively regulate the RAS pathway. For instance, it can
 dephosphorylate the docking sites for RAS GTPase-activating proteins (GAPs) on RTKs,
 thereby preventing the recruitment of these proteins that would otherwise promote the
 inactivation of RAS.[4][5]
- Scaffolding Functions: SHP2 can also act as a scaffold, bringing other signaling molecules into proximity. Upon activation, it can recruit the Grb2-SOS complex, which facilitates the exchange of GDP for GTP on RAS, leading to its activation.[2][6]
- Dephosphorylation of Other Key Signaling Nodes: SHP2 has been shown to dephosphorylate other proteins involved in signal transduction, such as Sprouty (Spry) and PAG (phosphoprotein associated with glycosphingolipid-enriched microdomains), further fine-tuning the cellular response to external stimuli.[2][5]

The central role of SHP2 in transducing signals from RTKs to RAS is depicted in the following signaling pathway diagram.

Click to download full resolution via product page

Figure 1: PTPN11 (SHP2) in the RAS/MAPK Signaling Pathway.

The Role of PTPN11 in Cancer

The critical role of PTPN11 in promoting cell proliferation and survival makes it a bona fide proto-oncogene.[4] Gain-of-function mutations in the PTPN11 gene are frequently observed in various hematological malignancies, such as juvenile myelomonocytic leukemia (JMML).[6] These mutations often occur in the N-SH2 or PTP domains and lead to a constitutively active SHP2 protein, resulting in hyperactivation of the RAS/MAPK pathway.[6]

In solid tumors, while PTPN11 mutations are less common, the wild-type protein is often overexpressed or hyperactivated downstream of oncogenic RTKs or other signaling molecules. [2] This aberrant SHP2 activity contributes to tumor growth, progression, and resistance to targeted therapies in various cancers, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and esophageal squamous cell carcinoma (ESCC). [7] However, it is noteworthy that in some cellular contexts, such as certain liver and bone cancers, PTPN11 has been reported to have tumor-suppressive roles.[5]

JAB-3068: A SHP2 Inhibitor

JAB-3068 is an orally bioavailable, allosteric inhibitor of SHP2.[3] It binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the autoinhibited conformation of SHP2.[3] This prevents the conformational change required for its activation, thereby inhibiting its phosphatase activity and downstream signaling.[3] By blocking SHP2 function, **JAB-3068** aims to attenuate the hyperactive RAS/MAPK signaling that drives the growth of various cancer cells.[3]

Quantitative Data

Preclinical studies have demonstrated the potency of **JAB-3068** in inhibiting SHP2 and cancer cell proliferation. However, it is important to note that the development of **JAB-3068** has been discontinued by Jacobio Pharmaceuticals in favor of a second-generation SHP2 inhibitor, JAB-3312. As such, publicly available data for **JAB-3068** is limited.

Parameter	Value	Cell Line/Condition	Reference
Biochemical IC50 (SHP2)	25.8 nM	Recombinant human SHP2	[8]
Cellular IC50 (Proliferation)	2.17 μΜ	KYSE-520 (Esophageal Squamous Carcinoma)	[8]

Note: The provided data is limited. A comprehensive understanding of **JAB-3068**'s activity would require IC50 values across a broader panel of cancer cell lines with varying genetic backgrounds and against different PTPN11 mutants. This information is not publicly available.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize SHP2 inhibitors like **JAB-3068**.

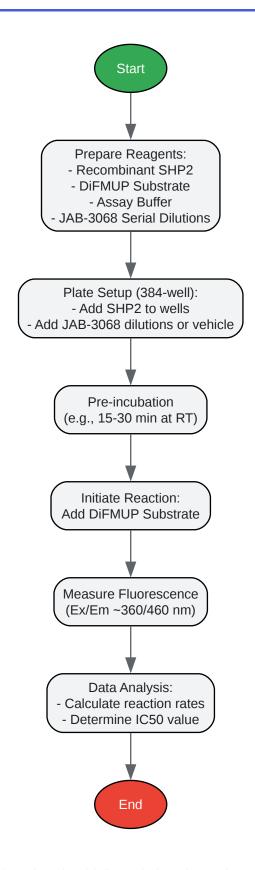
Biochemical SHP2 Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant SHP2.

Principle: The assay utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Dephosphorylation of DiFMUP by SHP2 yields a fluorescent product that can be quantified.

Materials:

- Recombinant human SHP2 protein
- DiFMUP substrate
- Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 5 mM
 DTT)
- Test compound (JAB-3068) and vehicle control (e.g., DMSO)



- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- Add a fixed concentration of recombinant SHP2 to the wells of the microplate.
- Add the diluted test compound or vehicle control to the respective wells and incubate for a
 defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
- Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~360/460 nm).
- Calculate the rate of the enzymatic reaction and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Click to download full resolution via product page

Figure 2: Workflow for a Biochemical SHP2 Inhibition Assay.

Cell Viability Assay

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.

Principle: A common method is the MTT or MTS assay, which measures the metabolic activity of viable cells. The tetrazolium salt (MTT or MTS) is reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, which can be quantified by spectrophotometry.

Materials:

- Cancer cell line of interest (e.g., KYSE-520)
- Complete cell culture medium
- Test compound (JAB-3068) and vehicle control (DMSO)
- MTT or MTS reagent
- Solubilization solution (for MTT assay)
- 96-well clear microplates
- Spectrophotometer

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a specified duration (e.g., 72 hours).
- Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
- If using MTT, add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-ERK

This technique is used to determine the effect of a compound on the phosphorylation status of key signaling proteins, such as ERK, providing a measure of pathway inhibition.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the protein of interest (e.g., phosphorylated ERK and total ERK).

Materials:

- Cancer cell line
- Test compound (JAB-3068) and vehicle control (DMSO)
- Lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (e.g., rabbit anti-phospho-ERK, mouse anti-total-ERK)
- Secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Culture and treat cells with the test compound for a defined period.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against phospho-ERK.
- Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
- Quantify the band intensities to determine the relative levels of phosphorylated ERK.

Conclusion

PTPN11 (SHP2) is a crucial positive regulator of the RAS/MAPK signaling pathway and represents a compelling target for cancer therapy. The allosteric inhibitor **JAB-3068** was developed to target the autoinhibited state of SHP2, thereby preventing its activation and downstream oncogenic signaling. While preclinical data demonstrated its potential, the development of **JAB-3068** has been discontinued. Nevertheless, the study of **JAB-3068** and other SHP2 inhibitors has provided valuable insights into the therapeutic potential of targeting this key phosphatase. Further research into second-generation SHP2 inhibitors, both as monotherapies and in combination with other targeted agents, holds promise for the treatment of various cancers driven by aberrant RAS/MAPK signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PTPN11 Wikipedia [en.wikipedia.org]
- 2. Frontiers | Tyrosine phosphatase PTPN11/SHP2 in solid tumors bull's eye for targeted therapy? [frontiersin.org]

- 3. Facebook [cancer.gov]
- 4. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Deep Dive into PTPN11 (SHP2): The Target of JAB-3068]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578387#jab-3068-target-protein-ptpn11-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com